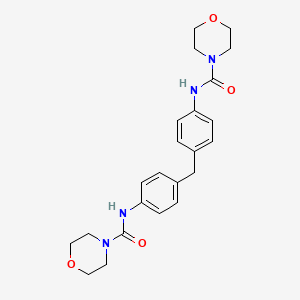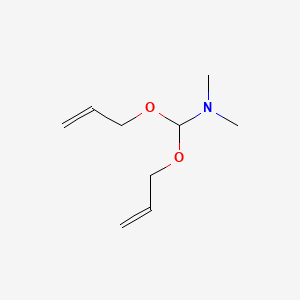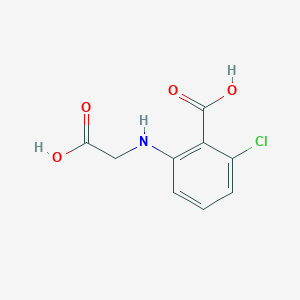
4-Morpholinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholinecarboxamide, N,N’-(methylenedi-4,1-phenylene)bis- is a chemical compound with the molecular formula C23H28N4O4 and a molecular weight of 424.504 g/mol . This compound is known for its unique structure, which includes two morpholinecarboxamide groups connected by a methylenedi-4,1-phenylene bridge . It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 4-Morpholinecarboxamide, N,N’-(methylenedi-4,1-phenylene)bis- typically involves the reaction of morpholine with a suitable diisocyanate compound under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The product is then purified using column chromatography to obtain the desired compound in high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and cost-effectiveness.
Analyse Des Réactions Chimiques
4-Morpholinecarboxamide, N,N’-(methylenedi-4,1-phenylene)bis- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Morpholinecarboxamide, N,N’-(methylenedi-4,1-phenylene)bis- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Morpholinecarboxamide, N,N’-(methylenedi-4,1-phenylene)bis- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-Morpholinecarboxamide, N,N’-(methylenedi-4,1-phenylene)bis- can be compared with other similar compounds, such as:
N,N’-(Methylenedi-4,1-phenylene)bis(4-methyl-1-piperazinecarboxamide): This compound has a similar structure but with piperazinecarboxamide groups instead of morpholinecarboxamide groups.
1,1’-(Methylenedi-4,1-phenylene)bis(3-(2-methoxyethyl)urea): This compound features urea groups instead of morpholinecarboxamide groups.
Propriétés
Numéro CAS |
64346-29-8 |
|---|---|
Formule moléculaire |
C23H28N4O4 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
N-[4-[[4-(morpholine-4-carbonylamino)phenyl]methyl]phenyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C23H28N4O4/c28-22(26-9-13-30-14-10-26)24-20-5-1-18(2-6-20)17-19-3-7-21(8-4-19)25-23(29)27-11-15-31-16-12-27/h1-8H,9-17H2,(H,24,28)(H,25,29) |
Clé InChI |
USSHOWKVNUKKTM-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-bromophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11964931.png)




![10-[(2-{1-[(furan-2-yl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl)sulfanyl]-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B11964944.png)

![2-hydroxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11964950.png)

![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964965.png)


![7a-Ethyl-2-methyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B11964981.png)

